(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid

Description

IUPAC Nomenclature and Systematic Classification

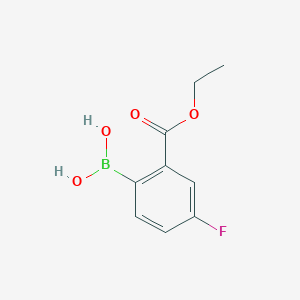

The IUPAC name for this compound is (2-ethoxycarbonyl-4-fluorophenyl)boronic acid , reflecting its substitution pattern on the benzene ring. The boronic acid group (-B(OH)₂) serves as the principal functional group, occupying position 1. The ethoxycarbonyl moiety (-COOCH₂CH₃) is at position 2, and the fluorine atom is at position 4. The molecular formula is C₉H₁₀BFO₄ , with a molecular weight of 211.98 g/mol .

Systematic classification places this compound within the arylboronic acid family, characterized by a benzene ring substituted with a boronic acid group and additional electron-withdrawing groups. The ethoxycarbonyl and fluorine substituents introduce steric and electronic effects that influence reactivity and stability.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀BFO₄ | |

| Molecular Weight | 211.98 g/mol | |

| IUPAC Name | (2-ethoxycarbonyl-4-fluorophenyl)boronic acid |

Molecular Structure Elucidation via X-ray Crystallography

While direct X-ray crystallography data for (2-ethoxycarbonyl-4-fluorophenyl)boronic acid is not explicitly reported in the provided sources, structural insights can be inferred from analogous boronic acids. The boron atom typically adopts a trigonal planar geometry (sp² hybridization), with bond angles of ~120° between the boron and its three ligands (two hydroxyl groups and the aromatic ring). The ethoxycarbonyl group introduces steric bulk at the ortho position, potentially distorting the benzene ring’s planarity.

Comparative analysis with 4-fluorobenzeneboronic acid (melting point: 262–265°C) suggests that the ethoxycarbonyl substituent reduces crystallinity due to increased molecular flexibility. Hydrogen bonding between boronic acid hydroxyl groups and the ester’s carbonyl oxygen may stabilize the solid-state structure.

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Isomers

The substitution pattern profoundly impacts the compound’s physicochemical properties:

- Ortho-Substituted Isomers : The ethoxycarbonyl group at position 2 creates steric hindrance, potentially slowing Suzuki-Miyaura coupling reactions due to reduced accessibility of the boron atom.

- Meta-Substituted Isomers : Substitution at position 3 (e.g., 3-ethoxycarbonyl-2-fluorophenylboronic acid) redistributes electron density, altering the boronic acid’s acidity.

- Para-Substituted Isomers : Fluorine at position 4 enhances electron withdrawal, stabilizing the boronic acid’s conjugate base and increasing solubility in polar solvents.

| Isomer | Substituent Positions | Key Properties |

|---|---|---|

| Ortho (2-ethoxycarbonyl) | 2, 4 | Steric hindrance, lower reactivity |

| Meta (3-ethoxycarbonyl) | 3, 4 | Moderate electronic effects |

| Para (4-ethoxycarbonyl) | 4, 2 | Enhanced solubility, stability |

Tautomeric Forms and Boron Hybridization States

Boronic acids exhibit tautomerism between the trigonal planar (sp²) and tetrahedral (sp³) hybridization states. In anhydrous conditions, the trigonal planar form dominates, favoring reactivity in cross-coupling reactions. Under humid conditions, hydration yields a tetrahedral boronate anion, which is less reactive.

The compound may also form anhydrides (B-O-B bridges) in solid states, as noted in sources describing "varying amounts of anhydride". This equilibrium impacts purification and storage protocols, necessitating inert atmospheres to prevent hydrolysis.

| Hybridization State | Geometry | Reactivity |

|---|---|---|

| sp² (trigonal planar) | Planar | High reactivity in Suzuki reactions |

| sp³ (tetrahedral) | Tetrahedral | Lower reactivity, stabilized by hydration |

Properties

IUPAC Name |

(2-ethoxycarbonyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSELXAYSUUQLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674628 | |

| Record name | [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-40-6 | |

| Record name | [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Coupling via Boronic Acid Derivatives

a. Synthesis of Boronic Acid via Coupling of 4-Fluorophenylboronic Acid Derivatives

One of the primary approaches involves the coupling of 4-fluorophenylboronic acid or its derivatives with suitable intermediates, such as aromatic or heteroaromatic compounds bearing reactive functional groups. This method allows for the introduction of the fluorophenyl moiety into the boronic acid framework.

- Procedure:

- React 4-fluorophenylboronic acid with electrophilic partners like acyl chlorides or anhydrides in the presence of catalysts or bases.

- Use of dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or boric acid derivatives to facilitate the formation of boronate esters or directly generate boronic acids.

b. Hydrolysis of Boronate Esters

Boronate esters, such as neopentyl or pinacol esters, are often synthesized initially for stability and then hydrolyzed under acidic or basic conditions to yield the free boronic acid.

- Example:

- Hydrolyze neopentyl boronate esters with aqueous acids or bases to produce the free boronic acid, which is then purified via crystallization or chromatography.

Use of Dehydrating Agents and Coupling Reagents

Research indicates that dehydrating agents such as boric acid derivatives are effective in synthesizing boronic acids directly from amines and carboxylic acids, especially in the context of pharmaceutical intermediates.

- Methodology:

- React (2-(Ethoxycarbonyl)-4-fluorophenyl)amine derivatives with boric acid or boric acid derivatives in a suitable solvent (e.g., toluene, dichloromethane) in the presence of dehydrating agents.

- The reaction often proceeds at elevated temperatures (around 60°C) to facilitate boron–nitrogen or boron–carbon bond formation.

Table 1: Summary of Key Reagents and Conditions for Boronic Acid Synthesis

| Method | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| A | Boric acid derivatives + amines | Dichloromethane | -25°C to 250°C | Environmentally friendly, scalable |

| B | Boronic acid esters + hydrolyzing agents | Water/acid | Reflux | Yields free boronic acids |

| C | Boronate esters + acid | Toluene | Reflux | For ester hydrolysis |

Advanced Synthetic Routes and Optimization

Recent patents and research articles highlight innovative methods such as:

- Parallel combinatorial synthesis for generating diverse boronic acid derivatives with high purity.

- Hydroxylation of boronic acids using oxidants like potassium peroxymonosulfate (Oxone) to modify the aromatic ring and improve reactivity.

- Coupling with protected amines to prevent side reactions and improve overall yield.

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

Phenols: Formed via oxidation of the boronic acid group.

Boronate Esters: Formed via esterification with alcohols.

Scientific Research Applications

Organic Synthesis

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid is primarily utilized as a building block in the synthesis of complex organic molecules. Its role in the Suzuki-Miyaura cross-coupling reaction allows for efficient carbon-carbon bond formation, making it invaluable in the pharmaceutical industry for developing drug candidates.

Medicinal Chemistry

Research indicates that this compound has potential applications in medicinal chemistry, particularly as a precursor for biologically active compounds such as enzyme inhibitors and receptor ligands. Boronic acids are known for their ability to form reversible covalent bonds with biomolecules, which can modulate enzyme activity and influence various biological pathways .

Biological Applications

Studies have shown that this compound can inhibit specific enzymes, including serine proteases, by forming covalent bonds with active site residues. This inhibition can lead to significant effects on cellular processes such as proliferation and apoptosis in cancer cells .

Industrial Applications

In industrial settings, this compound is applied in producing advanced materials like polymers and electronic components due to its ability to form stable carbon-boron bonds. Its unique reactivity also makes it suitable for various chemical transformations required in material science.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by targeting specific kinases involved in cell cycle regulation. The compound's mechanism involved covalent modification of key residues within these kinases, leading to reduced cell division rates.

Case Study 2: Targeting Metabolic Pathways

Another research effort highlighted the compound's role in modulating metabolic pathways by inhibiting critical enzymes involved in energy metabolism. The inhibition resulted in altered metabolic profiles within cancer cells, suggesting potential therapeutic applications for metabolic regulation .

Mechanism of Action

The mechanism of action of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetallation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

| Compound Name | CAS No. | Substituent Positions | Molecular Weight | Similarity Index | Key Applications |

|---|---|---|---|---|---|

| (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid | 1072951-40-6 | 2-OCO₂Et, 4-F | 211.98 | 1.00 | Suzuki couplings, drug discovery |

| (4,5-Difluoro-2-(methoxycarbonyl)phenyl)boronic acid | 2096334-34-6 | 2-OCO₂Me, 4-F, 5-F | 215.97 | 0.95 | Enzyme inhibition studies |

| 3-Ethoxy-4-fluorophenylboronic acid | 900174-65-4 | 3-OEt, 4-F | 184.00 | 0.97 | Ion transport modulation |

| 2-Ethoxy-4-fluorophenylboronic acid | 870777-32-5 | 2-OEt, 4-F | 184.00 | 0.90 | Polymer synthesis |

| (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid | 957062-87-2 | 2-OCO₂Et, 5-F | 211.98 | 0.93 | Antibacterial agents |

Key Observations :

- Electronic Effects : The ethoxycarbonyl group (-OCO₂Et) is more electron-withdrawing than methoxycarbonyl (-OCO₂Me), which may lower reactivity in cross-couplings but enhance stability in aqueous media .

- Fluorine Substitution : Additional fluorine atoms (e.g., 4,5-difluoro derivatives) increase metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in histone deacetylase (HDAC) inhibitors .

Biological Activity

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with various biomolecules, making them valuable in drug development and biochemical research.

Chemical Structure and Properties

The compound features an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity. The presence of the boron atom allows for interactions with hydroxyl and amine groups in proteins and enzymes, facilitating its role as an inhibitor or modulator of biological pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds at active sites. For instance, it has been shown to inhibit serine proteases, which are crucial in many physiological processes.

- Modulation of Protein Function : By binding to proteins, the compound can alter their function, impacting cellular signaling pathways and metabolic processes.

- Reversible Binding : The reversible nature of its interactions allows for dynamic modulation of biological activities without permanently altering the target molecules.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation by targeting specific oncogenic pathways. Studies suggest that this compound could enhance the effectiveness of existing chemotherapeutics by overcoming drug resistance mechanisms .

- Anti-inflammatory Effects : Boronic acids have been explored for their potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

A review of available literature highlights several studies focused on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄). Key steps include:

- Substrate preparation : Use 4-fluorophenylboronic acid as a precursor, with ethoxycarbonyl introduced via esterification or direct coupling.

- Reaction optimization : Adjust temperature (60–80°C), base (K₂CO₃ or Na₂CO₃), and solvent (THF or DMF) to enhance cross-coupling efficiency. For electron-withdrawing groups like ethoxycarbonyl, prolonged reaction times (12–24 hrs) may improve yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

Q. How does the ethoxycarbonyl group affect the stability and handling of this boronic acid?

- The ethoxycarbonyl group increases steric hindrance and electron-withdrawing effects, reducing boronic acid’s propensity for protodeboronation.

- Storage : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the boronic acid moiety .

- Handling : Use anhydrous solvents and avoid prolonged exposure to moisture or acidic conditions.

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the fluorine atom induces splitting patterns (e.g., δ 12.02 ppm for aromatic protons in 4-fluorophenyl derivatives ).

- HPLC-MS : Verify purity (>97%) and molecular weight (e.g., [M+H]+ peaks).

- FT-IR : Identify boronic acid B–O stretches (~1,350 cm⁻¹) and ester C=O (~1,720 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects from the ethoxycarbonyl and fluorine substituents influence catalytic cross-coupling efficiency?

- Mechanistic insight : The ethoxycarbonyl group (electron-withdrawing) reduces electron density at the boron center, slowing transmetallation in Suzuki reactions. However, the fluorine atom (moderately electron-withdrawing) can enhance electrophilicity at the para position, balancing reactivity.

- Case study : Electron-deficient boronic acids (e.g., 4-fluorophenyl derivatives) show lower yields in cross-couplings unless paired with electron-rich partners. Optimize by using PdCl₂(dppf) as a catalyst and microwave-assisted heating to accelerate sluggish reactions .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in polyhalogenated systems?

- Problem : Competing side reactions (e.g., homocoupling or protodeboronation) occur in systems with multiple halogen substituents.

- Solutions :

- Use bulky ligands (e.g., SPhos) to suppress undesired pathways.

- In situ monitoring : Employ NMR or LC-MS to track intermediate decomposition and adjust reaction parameters dynamically .

Q. How can computational modeling predict the regioselectivity of this boronic acid in heterocyclic couplings?

- Methods :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites.

- Docking studies : Model interactions with palladium catalysts to identify steric/electronic barriers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.